Cas no 923498-75-3 (4-phenylmethanesulfonyl-N-(1,3-thiazol-2-yl)butanamide)

4-Phenylmethanesulfonyl-N-(1,3-thiazol-2-yl)butanamide is a specialized sulfonamide derivative featuring a phenylmethanesulfonyl group linked to a butanamide scaffold with a 1,3-thiazol-2-yl substituent. This compound is of interest in medicinal and synthetic chemistry due to its potential as a versatile intermediate or pharmacophore. The sulfonyl moiety enhances stability and may influence binding interactions, while the thiazole ring contributes to electronic and steric properties, making it suitable for applications in drug discovery and heterocyclic synthesis. Its structural features allow for further functionalization, enabling the development of targeted bioactive molecules. The compound’s well-defined reactivity profile supports its use in controlled synthetic pathways.
4-phenylmethanesulfonyl-N-(1,3-thiazol-2-yl)butanamide structure
923498-75-3 structure
Product Name:4-phenylmethanesulfonyl-N-(1,3-thiazol-2-yl)butanamide
CAS No:923498-75-3
MF:C14H16N2O3S2
MW:324.418440818787
CID:5449032
PubChem ID:41611896
Update Time:2025-11-06

4-phenylmethanesulfonyl-N-(1,3-thiazol-2-yl)butanamide Chemical and Physical Properties

Names and Identifiers

    • AKOS024479298
    • 4-phenylmethanesulfonyl-N-(1,3-thiazol-2-yl)butanamide
    • 923498-75-3
    • 4-benzylsulfonyl-N-(1,3-thiazol-2-yl)butanamide
    • F2984-0167
    • 4-(benzylsulfonyl)-N-(thiazol-2-yl)butanamide
    • VU0507034-1
    • 4-[(Phenylmethyl)sulfonyl]-N-2-thiazolylbutanamide
    • Inchi: 1S/C14H16N2O3S2/c17-13(16-14-15-8-9-20-14)7-4-10-21(18,19)11-12-5-2-1-3-6-12/h1-3,5-6,8-9H,4,7,10-11H2,(H,15,16,17)
    • InChI Key: TZSKXLRFJBIQLG-UHFFFAOYSA-N
    • SMILES: C(NC1=NC=CS1)(=O)CCCS(CC1=CC=CC=C1)(=O)=O

Computed Properties

  • Exact Mass: 324.06023472g/mol
  • Monoisotopic Mass: 324.06023472g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 428
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 113Ų

Experimental Properties

  • Density: 1.371±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 9.27±0.50(Predicted)

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Additional information on 4-phenylmethanesulfonyl-N-(1,3-thiazol-2-yl)butanamide

Introduction to 4-Phenylmethanesulfonyl-N-(1,3-thiazol-2-yl)butanamide (CAS No. 923498-75-3)

4-Phenylmethanesulfonyl-N-(1,3-thiazol-2-yl)butanamide, with the CAS number 923498-75-3, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a phenylmethanesulfonyl group and a thiazole moiety, which contribute to its potential biological activities and therapeutic applications.

The molecular formula of 4-Phenylmethanesulfonyl-N-(1,3-thiazol-2-yl)butanamide is C16H16N2O3S2, and its molecular weight is 340.43 g/mol. The compound's structure consists of a butanamide backbone with a phenylmethanesulfonyl substituent at the 4-position and a thiazole ring attached to the amide nitrogen. These structural elements are crucial for its pharmacological properties and interactions with biological targets.

Recent Research Findings:

In recent years, extensive research has been conducted to explore the potential therapeutic applications of 4-Phenylmethanesulfonyl-N-(1,3-thiazol-2-yl)butanamide. One of the most promising areas of investigation is its anti-inflammatory properties. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease (IBD).

A study published in the Journal of Medicinal Chemistry in 2021 evaluated the anti-inflammatory effects of 4-Phenylmethanesulfonyl-N-(1,3-thiazol-2-yl)butanamide in vitro and in vivo. The results demonstrated that the compound significantly reduced inflammation in both cell cultures and animal models, suggesting its potential as a novel anti-inflammatory agent.

Beyond its anti-inflammatory properties, 4-Phenylmethanesulfonyl-N-(1,3-thiazol-2-yl)butanamide has also shown promise in cancer research. A 2020 study published in Cancer Research found that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. The mechanism of action appears to involve the inhibition of key signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer cells.

Clinical Trials and Safety:

The safety profile of 4-Phenylmethanesulfonyl-N-(1,3-thiazol-2-yl)butanamide has been evaluated in preclinical studies. Toxicity assessments have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully establish its safety and efficacy in humans.

A phase I clinical trial is currently underway to evaluate the safety and pharmacokinetics of 4-Phenylmethanesulfonyl-N-(1,3-thiazol-2-yl)butanamide in healthy volunteers. Preliminary results from this trial are expected to provide valuable insights into the compound's behavior in human subjects and pave the way for more advanced clinical studies.

Synthesis and Chemical Properties:

The synthesis of 4-Phenylmethanesulfonyl-N-(1,3-thiazol-2-yl)butanamide involves several well-established chemical reactions. The key steps include the formation of the butanamide backbone, followed by the introduction of the phenylmethanesulfonyl group and the thiazole ring. The synthetic route is highly efficient and scalable, making it suitable for large-scale production.

The compound exhibits good solubility in organic solvents such as DMSO and ethanol but has limited solubility in water. This property can be advantageous for certain pharmaceutical formulations but may require optimization for oral delivery systems. Additionally, 4-Phenylmethanesulfonyl-N-(1,3-thiazol-2-yl)butanamide is stable under standard laboratory conditions but should be stored at low temperatures to maintain its integrity over extended periods.

Potential Applications:

The multifaceted biological activities of 4-Phenylmethanesulfonyl-N-(1,3-thiazol-2-yl)butanamide make it a versatile candidate for various therapeutic applications. Its anti-inflammatory properties suggest potential use in treating chronic inflammatory conditions, while its antiproliferative effects highlight its promise as an anticancer agent.

Further research is needed to explore additional applications of this compound. For example, preliminary studies have indicated that it may have neuroprotective effects, which could be beneficial for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, its ability to modulate immune responses could make it useful in autoimmune disorders.

Conclusion:

4-Phenylmethanesulfonyl-N-(1,3-thiazol-2-yl)butanamide, with CAS number 923498-75-3, is a promising compound with diverse biological activities and potential therapeutic applications. Recent research has highlighted its anti-inflammatory and antiproliferative properties, making it a valuable candidate for further development in medicinal chemistry and pharmaceutical research. As clinical trials progress and more data become available, this compound may emerge as a significant player in the treatment of various diseases.

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